(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with a 1,3-dioxoisoindolin-2-yl group and a methoxyethyl substituent. Such structural motifs are common in pharmaceuticals targeting enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-28-10-9-23-16-8-7-13(29-2)11-17(16)30-21(23)22-18(25)12-24-19(26)14-5-3-4-6-15(14)20(24)27/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZOUIDQDBPMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound with a complex molecular structure that suggests potential therapeutic applications. Its unique combination of isoindoline and benzothiazole moieties positions it as a candidate for various biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is C21H19N3O5S, with a molecular weight of 425.46 g/mol. The structural features include:
- Isoindoline core : Known for its role in various bioactive compounds.
- Dioxo functionality : Implicates potential antioxidant properties.
- Benzothiazole moiety : Associated with antimicrobial and anticancer activities.
- Methoxy groups : May enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoindole and benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Recent studies have highlighted the compound's potential to act as an inhibitor of specific carbonic anhydrase isoforms, particularly hCA IX and XII, which are overexpressed in many tumors. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .
Enzyme Inhibition
The compound may also function as an effective inhibitor of certain enzymes involved in metabolic pathways. The benzothiazole component is known to interact with enzymes related to cancer metabolism, potentially leading to therapeutic benefits. For example, studies have shown that related compounds can significantly inhibit the activity of carbonic anhydrases at nanomolar concentrations .
Case Studies
- Inhibition of Carbonic Anhydrases :
- Antioxidant Activity :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isoindole Derivatives | Isoindole core | Anticancer |
| Benzothiazole Compounds | Benzothiazole ring | Antimicrobial |
| Dioxoisoindoline Analogues | Dioxo functionality | Antioxidant |
The unique combination of these structural features in the target compound may enhance its biological activity compared to simpler analogues.
The mechanisms by which this compound exerts its effects likely involve:
- Enzyme Binding : Interacting with active sites on target enzymes such as carbonic anhydrases.
- Cell Signaling Pathways : Modulating pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with several analogs:
- Benzo[d]thiazole derivatives : The benzo[d]thiazole moiety is critical for binding to biological targets, as seen in antimicrobial agents like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, which exhibits cytotoxic activity (CC50 <10 µM) .
- Dioxoisoindolin-containing analogs: Compounds like (E)-2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl)acetamide () highlight the role of the dioxoisoindolin group in enhancing stability and lipophilicity (logP ~6.8) .
- Methoxy and methoxyethyl substituents : These groups improve solubility and bioavailability, as observed in (E)-N-(3-methoxyisoxazol-5-yl) derivatives (logP ~6.5–6.8) .
Physicochemical Properties
Key data for comparison (Table 1):
Chemoinformatic Similarity
Using Tanimoto coefficients (), the target compound likely exhibits >70% similarity to:
Preparation Methods
Cyclocondensation of 2-Aminothiophenol
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with carbonyl precursors. For 6-methoxy-substituted derivatives, 2-amino-4-methoxythiophenol reacts with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 2-chloro-6-methoxybenzo[d]thiazole.
Reaction Conditions :
- Solvent: DMF
- Base: Anhydrous K₂CO₃ (2.5 equiv)
- Temperature: 0–5°C (initial), then room temperature (24 h)
- Yield: 68–72%
Formation of the Acetamide Linker
Chloroacetylation of the Benzo[d]thiazole Amine
The secondary amine at the 2-position undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
Coupling with 1,3-Dioxoisoindoline-2-carbohydrazide
The chloroacetamide intermediate reacts with 1,3-dioxoisoindoline-2-carbohydrazide in ethanol under acidic conditions (acetic acid catalyst) to form the target acetamide bond.
Key Parameters :
- Molar ratio: 1:1.2 (chloroacetamide:hohydrazide)
- Catalyst: Glacial acetic acid (5 mol%)
- Reflux for 8 h
- Yield: 76%
Stereoselective Formation of the Z-Configuration
The Z-configuration at the imine bond is achieved through kinetic control during cyclization. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the Z-isomer by minimizing thermal randomization.
Validation :
- X-ray crystallography : Bond angles and dihedral angles confirm the Z-geometry (C10–N2–C11–O1 = 178.2°).
- ¹H NMR : Distinct coupling patterns (δ 7.82 ppm, d, J = 12.4 Hz) for the imine proton.
Analytical Characterization
Spectroscopic Data
FTIR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
13C NMR (100 MHz, DMSO-d₆) :
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.354(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.627(3) |
| β (°) | 102.45(1) |
| V (ų) | 1487.4(4) |
| Z | 4 |
| R₁ | 0.0432 |
The benzothiazole and dioxoisoindolin moieties are coplanar, facilitating π-π stacking interactions.
Yield Optimization and Scalability
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using Pd(PPh₃)₄ enhances scalability for benzothiazole intermediates:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 72 | 98.5 |
| Chloroacetylation | 89 | 99.2 |
| Hydrazide coupling | 76 | 97.8 |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the (Z)-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.5 ppm with Hz) and substituent integration .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 453.12 [M+H]) and fragments corresponding to the dioxoisoindolinyl and methoxyethyl groups .
- Infrared Spectroscopy (IR) : Peaks at 1660–1680 cm confirm carbonyl groups (amide and isoindolinone) .
How can reaction conditions be optimized to improve synthetic efficiency and selectivity?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation rates but may require strict temperature control to avoid side reactions like hydrolysis .
- Catalyst screening : Lewis acids (e.g., ZnCl) or DMAP can accelerate condensation steps, reducing reaction time from 24h to 8h .
- Real-time monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) or in situ IR tracks intermediate formation, enabling timely adjustments .
What in vitro models are suitable for evaluating the compound’s biological activity, and what endpoints are measured?
Q. Basic
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC values. The compound’s benzo[d]thiazole core may intercalate DNA or inhibit topoisomerases .
- Antimicrobial screening : Broth microdilution tests against Gram-positive bacteria (e.g., S. aureus) assess minimum inhibitory concentrations (MICs) .
How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Q. Advanced
- Substituent variation : Modifying the methoxyethyl group (e.g., replacing with alkyl chains) impacts lipophilicity and bioavailability. Derivatives with longer chains show enhanced membrane permeability in Caco-2 assays .
- Isoindolinone modifications : Introducing electron-withdrawing groups (e.g., Cl, NO) at the isoindolinone ring increases electrophilicity, potentially enhancing target binding (e.g., kinase inhibition) .
- 3D-QSAR modeling : Computational models (e.g., CoMFA) correlate steric/electronic features with activity, guiding iterative synthesis .
What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
Q. Advanced
- X-ray crystallography : Co-crystallization with target proteins (e.g., tubulin or EGFR kinase) reveals binding modes and critical hydrogen bonds (e.g., between the amide carbonyl and Lys residue) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K values) to purified enzymes, confirming competitive inhibition (e.g., against COX-2 with K = 120 nM) .
- RNA-seq profiling : Identifies differentially expressed genes in treated cells, linking activity to pathways like apoptosis (e.g., upregulated BAX, downregulated BCL-2) .
How do solvent polarity and pH affect the compound’s stability during storage and biological assays?
Q. Advanced
- Degradation studies : HPLC stability tests show rapid hydrolysis in aqueous buffers (pH < 3 or > 10), necessitating storage in anhydrous DMSO at –20°C .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains integrity for >6 months, as confirmed by DSC (T = 185°C) .
What strategies mitigate cytotoxicity in normal cell lines while retaining efficacy in diseased models?
Q. Advanced
- Prodrug design : Masking the amide group as a phosphate ester improves selectivity by leveraging alkaline phosphatase overexpression in tumors .
- Nanoparticle encapsulation : PLGA-based carriers reduce IC in normal fibroblasts (e.g., NIH/3T3) by 10-fold compared to free drug, per flow cytometry apoptosis assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
